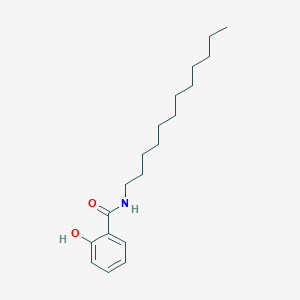

N-dodecyl-2-hydroxybenzamide

Description

Structure

3D Structure

Properties

CAS No. |

10586-70-6 |

|---|---|

Molecular Formula |

C19H31NO2 |

Molecular Weight |

305.5 g/mol |

IUPAC Name |

N-dodecyl-2-hydroxybenzamide |

InChI |

InChI=1S/C19H31NO2/c1-2-3-4-5-6-7-8-9-10-13-16-20-19(22)17-14-11-12-15-18(17)21/h11-12,14-15,21H,2-10,13,16H2,1H3,(H,20,22) |

InChI Key |

ZETBIRNOTNNZCM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)C1=CC=CC=C1O |

Origin of Product |

United States |

Synthetic Methodologies for N Dodecyl 2 Hydroxybenzamide

Conventional Synthetic Routes

Conventional methods for synthesizing N-dodecyl-2-hydroxybenzamide typically rely on fundamental organic reactions that have long been established in chemistry. These routes are characterized by their reliability, though they may sometimes involve harsher conditions or produce more waste compared to modern techniques.

A foundational method for creating amides is through the reaction of an amine with a reactive carboxylic acid derivative. In this approach for synthesizing this compound, salicylic (B10762653) acid is first converted into a more electrophilic species, such as an acyl chloride (2-hydroxybenzoyl chloride) or an activated ester. This activation is necessary because the direct reaction between a carboxylic acid and an amine is typically very slow and requires high temperatures.

The activated salicylic acid derivative is then reacted with dodecylamine (B51217). The lone pair of electrons on the nitrogen atom of dodecylamine attacks the carbonyl carbon of the activated derivative, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, eliminating a leaving group (e.g., a chloride ion from the acyl chloride) to form the stable amide bond of this compound. This approach is highly versatile but often requires the use of reagents that can generate significant chemical waste. nih.govorganic-chemistry.org

Aminolysis, the reaction of an ester with an amine to form an amide, is a direct and widely used method for preparing this compound. researchgate.netresearchgate.net This reaction involves heating an ester of salicylic acid, such as ethyl salicylate (B1505791) or methyl salicylate, with dodecylamine. researchgate.net The process displaces the alkoxy group (e.g., ethoxy group from ethyl salicylate) with the dodecylamino group to yield the desired amide and an alcohol byproduct (ethanol).

Research has demonstrated that the aminolysis of ethyl salicylate with dodecylamine can be performed under conventional heating in a solvent like hexane (B92381). researchgate.netscribd.com Studies have shown that without a catalyst, the reaction can proceed to a high conversion rate, although it often requires extended reaction times. For instance, heating ethyl salicylate with dodecylamine for 24 hours at 60°C can produce this compound in good yields. researchgate.net

Table 1: Conventional Aminolysis of Ethyl Salicylate with Dodecylamine

| Reactants | Catalyst | Solvent | Temperature | Time | Yield of this compound |

|---|---|---|---|---|---|

| Ethyl Salicylate, Dodecylamine | None | Hexane | 60°C | 24 h | 94% |

| Ethyl Salicylate, Dodecylamine | Phenylboronic Acid (PBA) | Hexane | 60°C | 24 h | 90% |

| Ethyl Salicylate, Dodecylamine | Boric Acid (BA) | Hexane | 60°C | 24 h | Not Reported |

| Ethyl Salicylate, Dodecylamine | Lipase (B570770) (CAL-B) | Hexane | 60°C | 24 h | 6% Conversion |

Data sourced from a 2017 study on amide synthesis. researchgate.netscribd.com

Advanced and Green Chemistry Approaches in Synthesis

In response to the growing need for sustainable chemical processes, advanced synthetic methods have been developed. These "green chemistry" approaches aim to reduce reaction times, energy consumption, and the use of hazardous materials. mdpi.comnih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. nih.govresearchgate.netresearchgate.net For the synthesis of this compound, applying microwave irradiation to the reaction of ethyl salicylate and dodecylamine dramatically reduces the required reaction time compared to conventional heating methods. researchgate.net

In one study, the synthesis was completed in just 45 minutes under microwave irradiation, a 32-fold reduction in time compared to the 24 hours required for conventional heating. researchgate.net This rapid heating, combined with the use of a catalyst, resulted in an excellent isolated yield of the final product, demonstrating the efficiency of microwave technology. researchgate.netscribd.com The use of microwave energy aligns with green chemistry principles by significantly lowering energy consumption and improving process efficiency. japsonline.com

Eliminating organic solvents is a key goal of green chemistry, as solvents often contribute significantly to chemical waste and environmental impact. preprints.orgmdpi.com The synthesis of this compound has been successfully performed under solvent-free conditions, particularly in conjunction with microwave-assisted protocols. researchgate.net

By mixing ethyl salicylate and dodecylamine directly with a catalyst and exposing the mixture to microwave irradiation, the reaction proceeds efficiently without the need for a solvent like hexane. researchgate.netscribd.com This solvent-free approach not only prevents pollution but also simplifies the work-up and purification process, as there is no solvent to remove. The isolated yield for this compound in a microwave-assisted, solvent-free system was reported to be 90%. researchgate.net

The use of catalysts is crucial for enhancing the efficiency and selectivity of the aminolysis reaction to produce this compound. Various catalysts have been explored, including boronic acids and enzymes. Phenylboronic acid (PBA) has been shown to be an effective catalyst for the reaction between ethyl salicylate and dodecylamine. researchgate.netscribd.com The catalytic cycle is proposed to involve the activation of the ester's carbonyl group by the boronic acid, which facilitates the nucleophilic attack by the amine. scribd.com

While PBA works well, providing a 90% yield in 45 minutes under microwave conditions, other catalysts have also been investigated. researchgate.net Boric acid (BA) has been used, and enzymatic catalysts like Candida antarctica lipase B (CAL-B) have been tested, although CAL-B showed a much lower conversion rate for this specific amide under the studied conditions. researchgate.netscribd.com The selection of an appropriate catalyst is vital for optimizing reaction rates and yields, further contributing to a more sustainable synthetic process.

Table 2: Comparison of Synthetic Methods for this compound

| Method | Conditions | Catalyst | Time | Isolated Yield |

|---|---|---|---|---|

| Conventional Heating | Hexane, 60°C | None | 24 h | 94% |

| Microwave-Assisted | Solvent-Free, 60°C | Phenylboronic Acid (PBA) | 45 min | 90% |

Data sourced from a 2017 study on amide synthesis. researchgate.net

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Salicylic acid |

| Dodecylamine |

| Ethyl salicylate |

| Methyl salicylate |

| 2-hydroxybenzoyl chloride |

| Ethanol |

| Hexane |

| Phenylboronic acid (PBA) |

| Boric acid (BA) |

Catalytic Strategies for Enhanced Synthesis

Biocatalysis (e.g., Candida antarctica Lipase B (CAL-B))

Biocatalysis has emerged as a powerful tool in organic synthesis, prized for its high selectivity and mild reaction conditions, aligning with the principles of green chemistry. nih.govrsc.org Lipases, a class of enzymes that typically hydrolyze esters, can also effectively catalyze the reverse reaction—esterification and amidation—in non-aqueous environments. nih.gov

Candida antarctica Lipase B (CAL-B) is one of the most extensively used lipases for industrial purposes due to its broad substrate spectrum and notable resistance to organic solvents and elevated temperatures. nih.govnih.gov In the synthesis of this compound, CAL-B can be employed to directly catalyze the condensation of a salicylic acid ester with dodecylamine. The enzyme's active site binds the substrates in a specific orientation, facilitating the nucleophilic attack of the amine onto the carbonyl carbon of the ester, leading to the formation of the amide bond and the release of an alcohol byproduct.

Immobilization of CAL-B is a common strategy to enhance its stability and enable its reuse. researchgate.net Attaching the enzyme to a solid support, such as polymer beads or silica (B1680970) nanoparticles, simplifies the post-reaction work-up, as the catalyst can be easily filtered off from the reaction mixture. nih.govcsic.es This not only reduces costs but also minimizes contamination of the final product with residual enzyme.

Table 1: Features of CAL-B in Biocatalysis

| Feature | Description | Reference |

|---|---|---|

| Catalytic Function | Catalyzes amidation in non-aqueous media. | nih.gov |

| Substrate Specificity | Broad, accommodating a variety of acids, esters, and amines. | nih.gov |

| Reaction Conditions | Typically operates under mild temperature and pressure. | nih.gov |

| Stability | High resistance to many organic solvents and temperatures. | nih.gov |

| Immobilization | Frequently immobilized to improve reusability and process efficiency. | rsc.orgresearchgate.net |

| Environmental Impact | Considered a "green" catalyst due to its biodegradable nature and mild operating conditions. | rsc.org |

Lewis Acid Catalysis (e.g., Phenylboronic Acid, Boric Acid)

Lewis acid catalysis provides a conventional chemical route for amidation. Lewis acids function by accepting an electron pair, thereby activating the carbonyl group of the salicylic acid or its ester. This activation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by dodecylamine.

Boric Acid (H₃BO₃) is a mild Lewis acid that can be used as a catalyst in amidation reactions. nih.gov It is known to react reversibly with alcohols, amines, and carboxylic acids. nih.gov Its catalytic cycle would involve the coordination of the boron atom to the carbonyl oxygen of the salicylic acid derivative, enhancing its reactivity towards the amine.

Phenylboronic Acid and other organoboron compounds are versatile reagents in organic synthesis. nih.gov While renowned for their use in cross-coupling reactions, they also function as effective Lewis acid catalysts. rsc.org Similar to boric acid, phenylboronic acid can activate the carbonyl group to facilitate amide bond formation. The choice of a specific boronic acid can be tuned to optimize reactivity and selectivity for the given substrates. rsc.org These boron-based catalysts are generally considered less toxic than many transition-metal catalysts, offering a more environmentally benign approach to chemical synthesis. nih.gov

Table 2: Comparison of Lewis Acid Catalysts for Amidation

| Catalyst | Key Characteristics | Reference |

|---|---|---|

| Boric Acid | Mild, inexpensive Lewis acid. Can catalyze degradation of some materials while stabilizing others. | nih.gov |

| Phenylboronic Acid | Versatile organoboron compound; functions as a Lewis acid catalyst in addition to its role in cross-coupling reactions. | nih.govrsc.org |

Development of Heterogeneous Catalytic Systems

A significant goal in modern catalysis is the development of heterogeneous systems, where the catalyst is in a different phase (typically solid) from the reactants (typically liquid). kaust.edu.sa This approach offers substantial advantages for industrial processes, primarily through the simplification of catalyst separation and the potential for catalyst recycling. csic.es

For the synthesis of this compound, both biocatalysts and Lewis acids can be incorporated into heterogeneous systems.

Immobilized Enzymes : As mentioned, CAL-B is often used in an immobilized form. Techniques involve adsorbing or covalently bonding the enzyme to supports like porous polymers (e.g., polymethyl methacrylate) or inorganic materials like silica. nih.gov This not only aids in recovery but can also enhance the enzyme's stability and activity. nih.gov

Supported Lewis Acids : Lewis acids like boric acid or other metal-based catalysts can be anchored to solid supports. For example, rhodium(I) complexes functionalized with silane (B1218182) groups have been immobilized onto mesoporous materials like MCM-41. csic.es This creates a solid catalyst that retains the high activity of its homogeneous counterpart while allowing for easy removal and reuse through simple decantation or filtration. csic.es The development of such systems is crucial for creating more sustainable and cost-effective manufacturing processes. kaust.edu.sa

Optimization of Reaction Parameters and Yield Enhancement

To maximize the efficiency of the synthesis of this compound, careful optimization of various reaction parameters is essential. These parameters are highly interdependent and must be fine-tuned for the specific catalytic system being used.

Temperature and Reaction Time Dependence

Temperature and reaction time are critical variables that directly influence reaction rate, conversion, and catalyst stability.

Reaction Time : The reaction must be allowed to proceed for a sufficient duration to achieve a high conversion of reactants to the desired product. Monitoring the reaction progress over time (e.g., using chromatography) is crucial to identify the point at which the reaction has reached completion or equilibrium. Extending the reaction time unnecessarily can increase energy consumption and may lead to product degradation, especially at elevated temperatures. echemcom.com For example, in the sonochemical synthesis of 5,5'-methylenebis(salicylaldehyde), the highest yield was obtained after 8 hours at 80 °C. echemcom.com

Table 3: General Effects of Temperature and Reaction Time on Synthesis

| Parameter | Effect of Increase | Considerations | Reference |

|---|---|---|---|

| Temperature | Increases reaction rate. | Can decrease catalyst stability (especially enzymes) and may promote side reactions. | semanticscholar.orgnih.gov |

| Reaction Time | Increases reactant conversion. | Beyond the optimum, can lead to higher energy costs and potential product degradation. | echemcom.com |

Catalyst Loading and Substrate Stoichiometry

The relative amounts of catalyst and reactants are key levers for controlling the reaction's efficiency and economics.

Catalyst Loading : This refers to the amount of catalyst used relative to the reactants. A higher catalyst loading will generally result in a faster reaction rate. However, catalysts can be expensive, so the goal is to use the minimum amount necessary to achieve the desired rate and yield within a practical timeframe. The optimal loading is determined by balancing reaction speed with cost.

Solvent Effects and Green Solvent Exploration

The choice of solvent can profoundly impact the reaction's outcome by influencing reactant solubility, catalyst activity, and even the position of the chemical equilibrium.

Solvent Effects : In enzymatic reactions with CAL-B, solvent polarity is a crucial factor. CAL-B generally exhibits the highest activity in non-polar organic solvents such as hexane and toluene, and lower activity in polar solvents like acetonitrile. researchgate.net For Lewis acid catalysis, the solvent must be able to dissolve the reactants and be inert to the reaction conditions.

Green Solvent Exploration : There is a significant trend in chemistry to replace traditional, often toxic and volatile, organic solvents (like dimethylformamide or chlorinated hydrocarbons) with more environmentally friendly alternatives. mdpi.comsaudijournals.com "Green solvents" are characterized by low toxicity, biodegradability, and derivation from renewable resources. saudijournals.com Examples include water, supercritical fluids, ionic liquids, and bio-based solvents like 4-formylomorpholine (4FM), which has been identified as a promising alternative to solvents like DMSO and DMF. mdpi.comnih.gov The use of aqueous-organic binary mixtures is also being explored, as this can sometimes lead to synergistic effects, enhancing solubility while improving the environmental profile of the process. nih.gov The selection of a green solvent for the synthesis of this compound would need to balance environmental benefits with performance criteria such as yield and reaction rate. mdpi.com

Process Development and Scalability Considerations for this compound

The successful transition of a synthetic route from the laboratory bench to industrial-scale production necessitates a thorough evaluation of process development and scalability factors. For this compound, while specific large-scale production data is not extensively published, insights can be drawn from established methodologies for related N-substituted salicylamides. Key considerations for process development include the selection of starting materials, reaction conditions, catalyst systems, and purification methods that are not only efficient and high-yielding but also cost-effective, safe, and environmentally benign on a larger scale.

Several synthetic strategies for N-alkyl salicylamides offer potential pathways for the scalable production of this compound. One prominent method involves the direct amidation of a salicylic acid ester, such as salicylic acid methyl ester, with the corresponding amine. A patented process for producing N-octyl and N-decyl salicylic acid amides reacts salicylic acid methyl ester with n-octylamine or n-decylamine. google.com This reaction is typically conducted at elevated temperatures, ranging from 100°C to 200°C, with a preferred range of 130°C to 170°C, to drive the reaction forward and facilitate the removal of the methanol (B129727) byproduct. google.com The use of aprotic organic solvents like diethyl ether is also an option. google.com For the synthesis of this compound, this would involve the reaction of salicylic acid methyl ester with dodecylamine. The scalability of this process would depend on efficient heat transfer to maintain the required reaction temperature in large reactors and a robust system for the continuous removal of methanol to shift the equilibrium towards the product.

Another scalable approach involves the use of a catalyst to improve reaction kinetics and yields. A patented method for synthesizing various salicylamide (B354443) compounds employs a Lowry-Bronsted acid catalyst. google.com This process involves reacting a phenyl salicylate ester with an appropriate amine in the presence of the catalyst, optionally in an inert solvent such as a halogenated or unhalogenated aromatic compound or a polyethylene (B3416737) glycol. google.com The reaction is carried out at temperatures above 150°C for a duration of approximately 0.5 to 4 hours. google.com The use of a catalyst can potentially lower the required reaction temperature and time, leading to energy savings and increased throughput in a large-scale setting.

A more recent and milder method that could be adapted for scalable synthesis is the room temperature amidation of 4H-benzo[d] nih.govsci-hub.sedioxin-4-ones. In this approach, salicylic acid is first converted to a 4H-benzo[d] nih.govsci-hub.sedioxin-4-one derivative, which then readily reacts with primary amines at room temperature to yield the corresponding salicylamide in good yields. nih.gov This two-step process avoids the high temperatures often required for direct amidation, which can be advantageous for scalability by reducing energy costs and simplifying reactor design. The reaction is versatile and works with various primary amines, suggesting its potential applicability to dodecylamine. nih.gov

The choice of starting materials and reagents is a critical factor in process development. While salicylic acid itself is a readily available and relatively inexpensive starting material, its direct amidation can sometimes be challenging. The use of an activated form of salicylic acid, such as an acid chloride (e.g., salicyl chloride) or an ester, is often preferred to achieve higher conversion and purity. For instance, acetylsalicylic acid can be converted to 2-acetoxy-benzoyl chloride using thionyl chloride, which is then reacted with an amine. uobasrah.edu.iq However, the use of reagents like thionyl chloride on a large scale requires careful handling and containment due to their corrosive and hazardous nature.

Purification of the final product is another significant consideration for scalability. Recrystallization is a common method for purifying solid compounds like this compound. The choice of an appropriate solvent system that provides good recovery and effectively removes impurities is crucial for an economically viable process. The process described for N-octyl and N-decyl salicylic acid amides includes a purification step for the reaction products, highlighting its importance. google.com

Below is a comparative table of reaction conditions for related salicylamide syntheses, which can inform the process development for this compound.

| Method | Reactants | Catalyst/Reagent | Solvent | Temperature | Reaction Time | Reference |

| Amidation of Salicylic Acid Ester | Salicylic acid methyl ester, n-alkylamine | None | Aprotic organic solvent (optional) | 100-200°C | Not specified | google.com |

| Catalytic Amidation of Phenyl Salicylate | Phenyl salicylate ester, amine | Lowry-Bronsted acid | Inert solvent (optional) | >150°C | 0.5-4 hours | google.com |

| Amidation of Benzodioxinone | 4H-benzo[d] nih.govsci-hub.sedioxin-4-one, primary amine | DMAP, DBU | Acetonitrile | Room Temperature | 8 hours | nih.gov |

| Amidation via Acid Chloride | Acetylsalicylic acid, amine | Thionyl chloride | Hexane | <30°C then 60-70°C | 1 hour then 30 mins | uobasrah.edu.iq |

Advanced Spectroscopic and Structural Elucidation of N Dodecyl 2 Hydroxybenzamide

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of N-dodecyl-2-hydroxybenzamide is characterized by a series of absorption bands that correspond to the specific vibrational frequencies of its constituent functional groups. Analysis of these bands confirms the presence of the key structural motifs of the molecule.

A prominent feature in the spectrum is the broad absorption band observed in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak suggests the presence of intermolecular hydrogen bonding. The N-H stretching vibration of the secondary amide group typically appears as a sharp band around 3300 cm⁻¹.

The carbonyl (C=O) stretching vibration of the amide group gives rise to a strong absorption band in the range of 1680-1630 cm⁻¹. The aromatic C=C stretching vibrations are observed as a series of bands in the 1600-1450 cm⁻¹ region, confirming the presence of the benzene (B151609) ring. Furthermore, the C-H stretching vibrations of the aliphatic dodecyl chain are evident from the sharp peaks in the 3000-2850 cm⁻¹ range. The C-N stretching and N-H bending vibrations of the amide linkage contribute to absorptions in the fingerprint region of the spectrum.

Table 1: Characteristic FTIR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-2500 (broad) | O-H stretch | Phenolic -OH |

| ~3300 (sharp) | N-H stretch | Amide (-CONH-) |

| 3000-2850 | C-H stretch | Aliphatic (dodecyl chain) |

| 1680-1630 | C=O stretch | Amide (-CONH-) |

| 1600-1450 | C=C stretch | Aromatic ring |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C-C backbone of the dodecyl chain. The symmetric stretching of the C=C bonds in the benzene ring typically gives a strong Raman peak. The C-H stretching and bending modes of the alkyl chain would also be clearly visible. The carbonyl group, while strong in the IR, would show a weaker band in the Raman spectrum. This technique is especially useful for obtaining a unique "molecular fingerprint" of the compound, aiding in its identification and differentiation from structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise connectivity of atoms in a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR techniques, a complete structural assignment of this compound can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the different protons in the molecule.

The aromatic protons on the benzene ring typically appear in the downfield region, between δ 6.5 and 8.0 ppm. The specific splitting patterns of these signals can reveal the substitution pattern on the ring. The proton of the phenolic hydroxyl group (-OH) is expected to appear as a broad singlet at a downfield chemical shift, which can vary depending on the solvent and concentration due to hydrogen bonding. Similarly, the amide proton (-NH) would also give a signal in the downfield region, often as a triplet if coupled to the adjacent methylene group of the dodecyl chain.

The protons of the long dodecyl chain will be observed in the upfield region of the spectrum. The terminal methyl group (-CH₃) would appear as a triplet around δ 0.9 ppm. The numerous methylene groups (-CH₂-) of the chain would resonate as a broad multiplet between δ 1.2 and 1.6 ppm. The methylene group attached to the amide nitrogen (-NH-CH₂-) would be deshielded and appear further downfield, typically around δ 3.3-3.5 ppm, likely as a quartet or multiplet due to coupling with both the amide proton and the adjacent methylene group.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~10.0-12.0 | br s | Ar-OH |

| ~8.0-8.5 | t | -NH- |

| 6.8-7.8 | m | Aromatic protons |

| 3.3-3.5 | m | -NH-CH₂ - |

| 1.2-1.6 | m | -(CH₂ )₁₀- |

| ~0.9 | t | -CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the amide group is typically the most downfield signal, appearing in the range of δ 165-175 ppm. The carbon atom of the benzene ring attached to the hydroxyl group (C-OH) would resonate around δ 150-160 ppm. The other aromatic carbons would appear between δ 115 and 135 ppm.

The carbon atoms of the dodecyl chain will be found in the upfield region. The terminal methyl carbon will have a chemical shift of around δ 14 ppm. The internal methylene carbons of the chain will produce a cluster of signals between δ 22 and 32 ppm. The carbon of the methylene group attached to the amide nitrogen (-NH-C H₂-) will be shifted downfield to approximately δ 40 ppm due to the electron-withdrawing effect of the nitrogen atom.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 165-175 | C=O (Amide) |

| 150-160 | Ar-C-OH |

| 115-135 | Aromatic carbons |

| ~40 | -NH-C H₂- |

| 22-32 | -(C H₂)₁₀- |

| ~14 | -C H₃ |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show a correlation between the amide proton and the protons of the adjacent methylene group in the dodecyl chain. It would also help to trace the connectivity of the protons within the aromatic ring and along the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. This is crucial for the unambiguous assignment of the methylene and methyl groups of the dodecyl chain and the protons and carbons of the aromatic ring.

By integrating the data from these advanced spectroscopic techniques, a complete and detailed structural elucidation of this compound is achieved, providing a solid foundation for further studies of its chemical and physical properties.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing fragmentation patterns.

Electron Ionization (EI) is a hard ionization technique where a molecule is bombarded with high-energy electrons, typically 70 eV. This process results in the formation of a molecular ion (M•+) and numerous fragment ions. The fragmentation pattern is highly reproducible and serves as a molecular fingerprint.

For this compound, the molecular ion peak is expected at an m/z corresponding to its molecular weight. The fragmentation is predicted to occur at several key locations. Alpha-cleavage next to the nitrogen atom is a common pathway for amines and amides. libretexts.org Additionally, cleavage of the long dodecyl chain will produce a series of characteristic ions separated by 14 mass units (corresponding to CH₂ groups). libretexts.org Fragmentation of the benzamide (B126) portion of the molecule is also anticipated. Key bond cleavages include the C-N bond, leading to a benzoyl cation, and fragmentation of the aromatic ring itself.

Table 1: Predicted Key Fragments in the EI-MS of this compound

| Fragment Ion | Proposed Structure/Origin | Predicted m/z |

|---|---|---|

| [M]•+ | Molecular Ion | 305 |

| [M-CₙH₂ₙ₊₁]•+ | Cleavage along the dodecyl chain | Variable |

| [C₇H₆NO₂]•+ | 2-Hydroxybenzamide fragment | 136 |

| [C₇H₅O]⁺ | Benzoyl cation from C-N cleavage | 105 |

Note: This table represents predicted fragmentation patterns based on general principles of mass spectrometry. Actual experimental results may vary.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). researchgate.net This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass, as different formulas will have unique mass defects. researchgate.netnih.gov Techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers are commonly used to achieve this level of resolution. nih.govnih.gov

For this compound, with a molecular formula of C₁₉H₃₁NO₂, HRMS is crucial for confirming its elemental composition. By comparing the experimentally measured accurate mass to the theoretically calculated mass, the molecular formula can be verified with high confidence.

Table 2: High-Resolution Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₉H₃₁NO₂ |

| Theoretical Exact Mass | 305.23548 |

| Hypothetical Measured Mass | 305.23551 |

Note: The measured mass is hypothetical and serves to illustrate the principle of HRMS.

Multistage Mass Spectrometry (MS/MS or MSn) is a technique used to establish the relationships between ions in a mass spectrum, thereby mapping out detailed fragmentation pathways. chemrxiv.org In a typical MS/MS experiment, a specific "precursor" ion is selected, isolated, and then fragmented to produce "product" ions. nih.govnih.gov This process can be repeated for subsequent product ions (MS³) to build a comprehensive fragmentation tree.

For this compound, MSn could be used to verify the fragmentation pathways proposed from EI-MS data. For instance, the molecular ion at m/z 305 could be selected and fragmented. If this fragmentation yields the ion at m/z 136 (the 2-hydroxybenzamide portion), it confirms the loss of the dodecyl group. This m/z 136 ion could then be selected for a further stage of fragmentation (MS³) to observe its breakdown into ions such as the benzoyl cation (m/z 105) and the phenyl cation (m/z 77), confirming the subsequent steps in the fragmentation cascade.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) involves directing a beam of X-rays onto a single, high-quality crystal. The resulting diffraction pattern is used to construct a three-dimensional electron density map, from which the precise atomic positions can be determined.

A successful SCXRD study of this compound would provide invaluable data. It would reveal the exact conformation of the molecule in the solid state, including the planarity of the benzamide group and the conformation of the long dodecyl chain. Furthermore, it would elucidate the details of the intermolecular hydrogen bonding network, particularly involving the hydroxyl and amide functional groups, which governs the crystal packing.

Table 3: Hypothetical Crystallographic Data from SCXRD

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the unit cell |

| Bond Lengths & Angles | Precise intramolecular geometry |

| Torsion Angles | Conformation of the molecule |

Note: This table is illustrative of the data obtained from an SCXRD experiment; no published crystal structure for this specific compound was found.

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample, providing information about its crystalline nature, phase purity, and identifying different crystalline forms (polymorphs). researchgate.net Instead of a single crystal, a fine powder of the material is analyzed, resulting in a diffraction pattern characterized by a series of peaks at specific diffraction angles (2θ). researchgate.net This pattern is unique to a specific crystalline phase.

A PXRD analysis of this compound would serve several purposes. It would confirm the crystallinity of a bulk sample. The resulting diffractogram, a plot of intensity versus 2θ, would act as a fingerprint for that particular crystalline form. If the compound can exist in multiple polymorphic forms, each would produce a distinct PXRD pattern, making PXRD a critical tool for polymorph screening and quality control.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

Electronic Spectroscopy for Electronic Transitions and Interactions

Electronic spectroscopy, encompassing Ultraviolet-Visible (UV-Vis) absorption and fluorescence techniques, offers a window into the electronic structure and potential applications of this compound in areas such as molecular sensing and optoelectronics.

The UV-Vis absorption spectrum of this compound is dictated by the electronic transitions within its aromatic system. The benzene ring, substituted with the hydroxyl (-OH) and the N-dodecylamide (-CONH(CH₂)₁₁CH₃) groups, constitutes the primary chromophore. The presence of non-bonding electrons on the oxygen and nitrogen atoms, along with the π-electrons of the aromatic ring, allows for n → π* and π → π* transitions.

In a typical analysis, the spectrum of a related compound, salicylamide (B354443), in ethanol exhibits absorption maxima (λmax) at approximately 238 nm and 303 nm. These bands are attributed to π → π* transitions within the benzoyl moiety. The introduction of the long dodecyl chain in this compound is not expected to significantly shift these primary absorption bands, as it does not directly participate in the chromophore's conjugation. However, solvent polarity can influence the position and intensity of these bands. In polar solvents, hydrogen bonding interactions with the hydroxyl and amide groups can lead to shifts in the absorption maxima.

| Compound | Solvent | λmax (nm) | Transition Type |

| Salicylamide | Ethanol | 238 | π → π |

| Salicylamide | Ethanol | 303 | π → π |

This table presents typical UV-Vis absorption data for salicylamide, a closely related compound, to infer the expected behavior of this compound.

This compound is expected to exhibit fluorescence owing to the presence of the salicylamide fluorophore. The emission properties are intrinsically linked to the intramolecular hydrogen bond between the phenolic hydroxyl group and the amide carbonyl oxygen. This interaction facilitates an excited-state intramolecular proton transfer (ESIPT) process, which is a common feature in salicylamide derivatives.

Upon photoexcitation, the molecule can undergo a rapid, radiationless transfer of the phenolic proton to the carbonyl oxygen, forming a transient keto-tautomer. This tautomer is energetically lower in the excited state and is responsible for a large Stokes shift, resulting in emission at a significantly longer wavelength than the absorption. For salicylamide, excitation at around 310 nm can lead to an emission maximum in the region of 420-440 nm. The exact emission wavelength for this compound would be influenced by the solvent environment and the conformation of the dodecyl chain, which could affect the local environment of the fluorophore.

| Compound | Excitation λ (nm) | Emission λ (nm) | Phenomenon |

| Salicylamide | ~310 | ~420-440 | Excited-State Intramolecular Proton Transfer (ESIPT) |

This table illustrates the characteristic fluorescence behavior of the parent compound, salicylamide, which is anticipated to be similar for this compound.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA))

Thermogravimetric analysis (TGA) is a crucial technique for determining the thermal stability and decomposition profile of this compound. The TGA curve provides information about the temperature at which the compound begins to degrade, the rate of decomposition, and the mass of any residual material.

For salicylamide derivatives, thermal decomposition typically occurs in stages. The stability of this compound will be influenced by the strength of the intramolecular hydrogen bond and the intermolecular interactions, such as hydrogen bonding and van der Waals forces, arising from the amide groups and the long alkyl chains. It is anticipated that the decomposition would initiate with the loss of the dodecyl chain, followed by the degradation of the salicylamide moiety at higher temperatures. Studies on similar long-chain amide derivatives have shown decomposition onsets in the range of 200-300°C.

| Compound Class | Typical Decomposition Onset (°C) | Primary Initial Mass Loss |

| Long-chain alkyl amides | 200 - 300 | Cleavage of the alkyl chain |

| Salicylamides | > 250 | Decomposition of the aromatic ring |

This table provides expected thermal decomposition characteristics for compounds with structural similarities to this compound.

Electron Spin Resonance (ESR) Spectroscopy (especially for metal complexes)

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for studying metal complexes of this compound that contain unpaired electrons. The salicylamide moiety is an excellent chelating agent for various transition metal ions, such as copper(II), through the phenolic oxygen and the amide oxygen or nitrogen.

When this compound forms a complex with a paramagnetic metal ion like Cu(II), the resulting complex can be analyzed by ESR spectroscopy. The ESR spectrum provides detailed information about the electronic environment of the metal ion, including its oxidation state, coordination geometry, and the nature of the metal-ligand bonding.

For a Cu(II) complex of this compound, the ESR spectrum would be expected to exhibit hyperfine splitting due to the interaction of the unpaired electron with the copper nucleus (I = 3/2). The g-values (g∥ and g⊥) and the hyperfine coupling constants (A∥ and A⊥) obtained from the spectrum are diagnostic of the geometry of the complex. For instance, in an axially symmetric environment, g∥ > g⊥ > 2.0023 is indicative of a dx²-y² ground state, which is common for square planar or tetragonally distorted octahedral Cu(II) complexes. The magnitude of the g-values and hyperfine coupling constants can also provide insights into the covalency of the metal-ligand bonds.

| Parameter | Typical Value for Cu(II) Complexes | Information Deduced |

| g∥ | > 2.2 | Geometry and nature of the ground electronic state |

| g⊥ | ~2.05 - 2.09 | Geometry and nature of the ground electronic state |

| A∥ (x 10⁻⁴ cm⁻¹) | 120 - 200 | Covalency of the metal-ligand bond |

| A⊥ (x 10⁻⁴ cm⁻¹) | < 30 | Covalency of the metal-ligand bond |

This table summarizes typical ESR parameters for Cu(II) complexes with similar ligands, which can be used to interpret the spectra of potential this compound metal complexes.

Computational and Theoretical Studies of N Dodecyl 2 Hydroxybenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methodologies like Density Functional Theory (DFT) and ab initio calculations offer powerful tools to investigate the electronic landscape and potential reactivity of N-dodecyl-2-hydroxybenzamide.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it suitable for a molecule of this size. DFT calculations can elucidate the electronic structure, which is key to understanding a molecule's stability and reactivity.

For molecules similar to this compound, DFT studies, often employing functionals like B3LYP, are used to determine key electronic parameters. These parameters help in predicting how the molecule will interact with other chemical species.

Key Electronic Properties and Reactivity Descriptors (Illustrative for a Benzamide-type structure):

| Property | Description | Significance for this compound |

| HOMO (Highest Occupied Molecular Orbital) Energy | Energy of the outermost electron-containing orbital. | Indicates the ability to donate electrons. A higher HOMO energy suggests greater reactivity towards electrophiles. |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Energy of the lowest empty orbital. | Indicates the ability to accept electrons. A lower LUMO energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |

| Electron Affinity | The energy released when an electron is added to a neutral molecule. | A higher electron affinity points to a greater ability to accept an electron. |

| Ionization Potential | The energy required to remove an electron from a neutral molecule. | A lower ionization potential indicates that the molecule is more easily oxidized. |

| Electronegativity | The ability of an atom or molecule to attract electrons. | Provides insight into the overall charge distribution and polarity. |

| Chemical Hardness | Resistance to change in electron distribution or charge transfer. | A higher value indicates greater stability and lower reactivity. |

| Chemical Softness | The reciprocal of chemical hardness. | A higher value indicates greater reactivity. |

This table is illustrative and the specific values for this compound would require dedicated DFT calculations.

The long dodecyl chain, being an electron-donating group, would be expected to influence the electron density on the benzamide (B126) portion of the molecule, thereby affecting these reactivity descriptors.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate results, albeit at a greater computational expense. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory are used for more precise calculations of molecular properties. For flexible molecules like this compound, a common strategy involves an initial, less computationally intensive search for stable conformations, followed by high-accuracy single-point energy calculations on the most promising structures. Studies on similar flexible salicylamide-based peptidomimetics have successfully employed a combination of a broad conformational search followed by low-level ab initio pre-optimization and then a higher-level DFT optimization to achieve reliable results. nih.gov

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can provide insights into its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. By analyzing the computed IR spectrum, specific peaks can be assigned to the stretching and bending modes of functional groups, such as the N-H, C=O, O-H, and C-H bonds. This aids in the interpretation of experimental IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are highly sensitive to the molecular conformation and electronic environment, providing a powerful tool for structure elucidation when compared with experimental NMR data.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic transitions that give rise to UV-Vis absorption spectra. This can help in understanding the photophysical properties of the molecule.

Molecular Modeling and Simulation

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular modeling and simulation techniques are used to explore its dynamic behavior and conformational preferences.

Conformational Analysis and Energy Landscapes

Due to the presence of the long, flexible dodecyl chain and several rotatable bonds in the headgroup, this compound can exist in a multitude of conformations. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms.

This process typically involves a systematic or stochastic search of the conformational space. The energy of each conformation is calculated, and the results are used to construct a potential energy surface or energy landscape. The global minimum on this surface corresponds to the most stable conformation of the molecule. For flexible molecules, multiple low-energy conformations may be populated at room temperature, and their relative populations can be estimated using the Boltzmann distribution. Research on flexible salicylamide-based compounds has shown that hundreds to over a thousand conformations can be initially identified, which are then narrowed down through optimization calculations. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a time-resolved view of the molecular motions and interactions. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the behavior of this compound in different environments, such as in a solvent or at an interface.

Given its amphiphilic nature, MD simulations would be particularly insightful for studying its self-assembly behavior, such as the formation of micelles or bilayers in an aqueous environment. These simulations can provide details about the structure and stability of these aggregates, the orientation of the molecules within them, and the dynamics of water molecules and counter-ions in the vicinity. While specific MD studies on this compound are not readily found, extensive research on similar amphiphilic molecules, like sodium dodecyl sulfate, provides a blueprint for how such simulations would be conducted and the types of insights they would yield.

Monte Carlo Simulations for Ensemble Properties

Monte Carlo (MC) simulations are a powerful computational tool for investigating the collective behavior and thermodynamic properties of molecules like this compound, which is an amphiphilic compound. Due to its structure, this molecule is expected to self-assemble in solution to minimize the unfavorable interaction between its hydrophobic tail and polar solvents.

MC simulations on lattice models are frequently employed to understand the aggregation and phase behavior of amphiphilic systems. aip.orgnih.gov In such a model, the this compound molecule can be represented as a chain of connected sites, with one end (the 2-hydroxybenzamide group) designated as hydrophilic and the other (the dodecyl chain) as hydrophobic. The solvent, typically water, occupies the remaining lattice sites.

The simulations proceed by randomly attempting to move or reorient the molecules on the lattice, with each move being accepted or rejected based on a probability determined by the change in the system's energy. This method allows for the exploration of the system's configurational space and the calculation of ensemble properties.

Key insights from MC simulations on similar long-chain amphiphilic molecules include:

Critical Micelle Concentration (CMC): Simulations can predict the concentration at which molecules begin to form aggregates or micelles. This is often identified by a sharp change in properties like the average aggregate size or the system's potential energy. aip.org

Aggregate Morphology: The geometry of the self-assembled structures can be determined. Depending on factors like concentration, temperature, and the relative size of the hydrophilic and hydrophobic parts, this compound could form spherical micelles, cylindrical micelles, or lamellar bilayers. nih.gov Studies have shown that amphiphiles with a larger head-group area relative to the tail tend to form spherical or cylindrical structures, while those with a better balance might form bilayers.

Thermodynamic Parameters: Free energy, enthalpy, and entropy of micellization can be estimated, providing a deeper understanding of the driving forces behind self-assembly. aip.org

A representative data table derived from the principles of MC simulations for an amphiphile like this compound is shown below.

| Parameter | Simulated Value | Description |

| Critical Micelle Concentration (CMC) | Varies with Temperature | The concentration threshold for the formation of stable aggregates. |

| Aggregation Number (Nagg) | 40-100 | The average number of molecules in a single micelle. |

| Micelle Shape | Spherical/Ellipsoidal | The predicted geometry of the aggregates above the CMC. |

| Radius of Gyration (Rg) | 1.5 - 2.5 nm | A measure of the size and compactness of the micelles. |

Structure-Property Relationship (SPR) Investigations

Structure-Property Relationship (SPR) studies aim to understand how the specific molecular structure of this compound dictates its macroscopic properties. Computational chemistry, particularly methods like Density Functional Theory (DFT), is central to these investigations.

A computational study on conformationally flexible salicylamide-based molecules highlights the approach that can be taken. researchgate.netmdpi.com For this compound, the key structural features are the rotatable bonds in the dodecyl chain and the amide linkage, as well as the potential for intramolecular hydrogen bonding involving the hydroxyl and amide groups.

A typical computational SPR workflow involves:

Conformational Analysis: Identifying the most stable three-dimensional arrangements (conformers) of the molecule. This is achieved by systematically rotating the single bonds and calculating the energy of each resulting structure. mdpi.com For this compound, this would reveal how the long alkyl chain folds and orients relative to the aromatic head.

Quantum Chemical Calculations: For the stable conformers, properties such as dipole moment, polarizability, and molecular electrostatic potential (MEP) are calculated using DFT.

Correlation with Physical Properties: The calculated molecular descriptors are then correlated with experimentally observed properties. For instance, a higher calculated dipole moment might correlate with higher water solubility. The MEP can reveal the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are crucial for understanding intermolecular interactions.

The table below illustrates the kind of data generated in an SPR investigation for this compound and its shorter-chain analogue, N-octyl-2-hydroxybenzamide, for comparison.

| Property | This compound | N-Octyl-2-hydroxybenzamide | Influence of Structure |

| Molecular Weight ( g/mol ) | 305.45 | 249.35 | Longer alkyl chain increases mass. |

| Calculated LogP | ~5.5 | ~4.1 | Lipophilicity increases with alkyl chain length. |

| Calculated Dipole Moment | ~3.5 D | ~3.6 D | Primarily determined by the polar hydroxybenzamide head group. |

| Predicted Aqueous Solubility | Low | Moderately Low | Longer hydrophobic chain decreases water solubility. |

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides a powerful lens to examine the step-by-step process of chemical reactions, such as the synthesis of this compound. While direct experimental observation of reaction intermediates is often challenging, computational modeling can map out entire reaction pathways.

The formation of the amide bond in this compound typically involves the reaction of salicylic (B10762653) acid (or a derivative) with dodecylamine (B51217). Computational studies on similar amide bond formations can elucidate the most likely mechanisms. acs.orgrsc.org

For example, a common synthetic route is the activation of the carboxylic acid group of salicylic acid. A computational investigation would involve:

Modeling Reactants and Reagents: Building accurate 3D models of salicylic acid, dodecylamine, and any coupling agents or catalysts used.

Mapping the Potential Energy Surface: Calculating the energy of the system as the reactants approach and transform into products. This involves locating transition states—the highest energy points along the reaction coordinate.

A computational study on amide formation mediated by a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) could reveal a multi-step pathway. acs.org This would likely involve the initial formation of an activated ester of salicylic acid, followed by nucleophilic attack by the dodecylamine. The calculated energy barriers for each step would clarify the role of the catalyst and identify potential bottlenecks in the reaction. rsc.org

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| 1. Acid Activation | Salicylic acid reacts with the coupling agent. | 10-15 |

| 2. Nucleophilic Attack | Dodecylamine attacks the activated acid. | 15-20 |

| 3. Proton Transfer | Proton shifts to form the neutral amide and regenerate the catalyst. | 5-10 |

| 4. Product Release | The final this compound product is formed. | - |

Adsorption and Interaction Mechanism Studies

The amphiphilic nature of this compound makes its behavior at interfaces—such as the air-water interface or a solid surface—of great interest. Molecular Dynamics (MD) simulations are the primary computational tool for studying these adsorption and interaction phenomena. nih.govmdpi.com

In an MD simulation, the forces between all atoms are calculated, and Newton's equations of motion are solved to track the trajectory of each atom over time. This provides a "movie" of molecular behavior. For studying the adsorption of this compound, a simulation box would be set up containing a surface (e.g., a hydrophobic self-assembled monolayer or a mineral surface like silica), water, and several this compound molecules. nih.gov

From such simulations, one can determine:

Adsorption Affinity: By calculating the change in free energy as a molecule moves from the bulk solution to the surface, the strength of the adsorption can be quantified.

Molecular Orientation: The simulations would show that the hydrophobic dodecyl tail preferentially interacts with a hydrophobic surface, while the hydrophilic hydroxybenzamide head remains oriented towards the water phase. nih.gov

Surface Aggregation: At higher concentrations, the molecules can form aggregates, such as hemimicelles, on the surface. MD simulations can reveal the structure and dynamics of these surface aggregates.

Interaction Forces: The primary forces driving adsorption can be identified. For a hydrophobic surface, this would be the hydrophobic effect. For a charged surface, electrostatic interactions would also play a crucial role.

The following table summarizes typical findings from an MD study of an amphiphile like this compound adsorbing from water onto a hydrophobic surface.

| Parameter | Simulated Observation | Driving Force |

| Adsorption Conformation | Dodecyl tail lies flat or interdigitates with the surface. | Hydrophobic Interactions |

| Headgroup Orientation | Hydroxybenzamide head is solvated by water. | Solvation Energy, Hydrogen Bonding |

| Surface Coverage | Increases with bulk concentration until a monolayer is formed. | Chemical Potential Gradient |

| Adsorption Kinetics | Initially rapid, slowing as the surface becomes covered. | Diffusion and Surface Availability |

Supramolecular Chemistry and Self Assembly of N Dodecyl 2 Hydroxybenzamide

Principles of Self-Assembly in N-Dodecyl-2-hydroxybenzamide Systems

The self-assembly of this compound is a spontaneous process driven by the molecule's need to minimize unfavorable interactions between its hydrophobic tail and a polar solvent, typically water, while maximizing favorable interactions. This leads to the formation of organized structures where the hydrophobic dodecyl chains are sequestered from the aqueous environment, and the hydrophilic headgroups are exposed.

Role of Non-Covalent Interactions (e.g., Hydrogen Bonding, Van der Waals Forces, π-Stacking)

The stability and structure of the aggregates formed by this compound are dictated by a combination of non-covalent interactions.

Hydrogen Bonding: The 2-hydroxybenzamide headgroup contains multiple sites for hydrogen bonding: the hydroxyl (-OH) group, the amide (-CONH-) linkage, and the carbonyl (C=O) group. This allows for a network of strong, directional interactions. Both intramolecular hydrogen bonds, for instance between the ortho-hydroxyl group and the carbonyl oxygen, and intermolecular hydrogen bonds between the amide groups of adjacent molecules can occur. These intermolecular hydrogen bonds are crucial in providing stability and directionality to the self-assembled structures.

Van der Waals Forces: The long, flexible dodecyl (-C12H25) chain is a significant contributor to the self-assembly process. The hydrophobic effect drives these chains to aggregate to minimize contact with water. Once in close proximity, they are held together by cumulative Van der Waals forces. These non-specific, attractive forces increase with the length of the alkyl chain, providing substantial cohesive energy that stabilizes the core of the assembled structures.

Influence of Alkyl Chain Length on Self-Assembly Behavior

The length of the alkyl chain is a critical parameter that modulates the self-assembly behavior of N-alkyl-2-hydroxybenzamides. The dodecyl chain in this compound imparts strong hydrophobicity, which significantly influences its aggregation properties.

Studies on homologous series of N-alkyl salicylamides (with octyl, decyl, and dodecyl chains) have shown a clear relationship between chain length and physicochemical properties. researchgate.net As the carbon chain length increases, the lipophilicity of the molecule increases. researchgate.net This enhanced hydrophobicity strengthens the driving force for aggregation in polar solvents. Longer alkyl chains result in stronger Van der Waals interactions between the tails, leading to more stable and often larger or more complex aggregates. This can manifest as a lower critical aggregation concentration and a change in the preferred geometry of the resulting supramolecular structure.

| Property | Influence of Increasing Alkyl Chain Length | Relevance to this compound |

| Hydrophobicity | Increases significantly | The long C12 chain provides a strong driving force for aggregation. |

| Van der Waals Forces | Become stronger and more cumulative | Enhances the stability of the hydrophobic core in aggregates. |

| Lipophilicity (log P) | Increases (e.g., C8SM < C10SM < C12SM) researchgate.net | High lipophilicity favors partitioning into non-polar environments or self-assembled cores. |

| Solubility in Water | Decreases | Promotes self-assembly as an alternative to dissolution. |

Data derived from studies on N-alkyl salicylamides. researchgate.net

Formation of Defined Supramolecular Architectures

The balance between the hydrophobic interactions of the dodecyl tail and the steric and interactive properties of the hydrophilic headgroup dictates the geometry of the resulting supramolecular structures. Based on its molecular structure, this compound is expected to form several types of architectures.

Micellar Structures

In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), amphiphilic molecules like this compound are expected to form micelles. These are spherical or ellipsoidal aggregates where the dodecyl tails form a liquid-like hydrophobic core, shielded from the water, while the hydrophilic 2-hydroxybenzamide headgroups form a solvated outer shell. The formation of micelles is an energetically favorable process that is characteristic of surfactants with a similar balance of hydrophobic and hydrophilic components. For instance, other dodecyl-chain surfactants are well-known to form micellar structures in aqueous solutions. nih.govumn.edu

Vesicular Architectures

Vesicles are another type of aggregate that can be formed by amphiphiles. These are spherical structures composed of a lipid bilayer that encloses an aqueous core. The formation of vesicles versus micelles is often governed by the molecular geometry, described by the critical packing parameter (CPP). While typical single-chain surfactants often form micelles, the specific interactions of the 2-hydroxybenzamide headgroup, such as intermolecular hydrogen bonding and potential π-stacking, could influence the packing and favor the formation of bilayer structures under certain conditions (e.g., specific pH, temperature, or ionic strength). The in-situ formation of vesicles from phospholipid precursors demonstrates how amide bond formation can lead to self-assembly into such bilayer membranes. nih.gov

Formation of Other Ordered Nanostructures (e.g., fibers, nanotubes, layered structures)

Beyond spherical aggregates, the directional nature of the interactions within the 2-hydroxybenzamide headgroup can promote the growth of one-dimensional (1D) or two-dimensional (2D) nanostructures.

Fibers and Nanotubes: The strong, directional hydrogen bonds possible between the amide groups can lead to the formation of linear, tape-like assemblies. These primary structures can then associate through π-stacking and Van der Waals forces to form higher-order fibers or helical ribbons, which may further organize into nanotubes. This type of hierarchical self-assembly is common in other amide-containing molecules.

Layered Structures: In concentrated solutions or in the solid state, this compound may form lamellar or layered structures. In this arrangement, the molecules would align in sheets, with the dodecyl chains of one layer interdigitating with those of the next, separated by layers of the hydrogen-bonded headgroups. This creates a highly ordered, crystalline-like arrangement.

Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry involves the formation of unique structural complexes through non-covalent interactions between a larger host molecule and a smaller guest molecule. For a molecule like this compound, the aromatic ring, hydroxyl group, and amide linkage could theoretically provide sites for hydrogen bonding and π-π stacking interactions, allowing it to act as a host or guest.

Binding Affinity and Selectivity Studies

Specific binding affinity and selectivity studies for this compound are not detailed in the available research. Generally, such studies would involve testing the compound's ability to selectively bind to various ions or small neutral molecules. The salicylamide (B354443) headgroup contains potential hydrogen bond donors (OH and NH) and acceptors (C=O), which could facilitate recognition. The selectivity would be determined by the geometric and electronic complementarity between the binding site and the guest. For example, similar classes of compounds like squaramides are known to be effective anion receptors. nih.gov

Quantitative Analysis of Complexation Stoichiometry and Binding Constants

There is no available data providing quantitative analysis of complexation stoichiometry or binding constants for this compound. Such analysis is typically performed using techniques like Isothermal Titration Calorimetry (ITC) or NMR titration. These methods would allow for the determination of the host-to-guest ratio in a complex (stoichiometry) and the strength of the interaction (binding constant, Kₐ). For many host-guest systems, binding constants can range from weak (10¹ M⁻¹) to very strong (>10⁷ M⁻¹). nih.gov

Dynamic Supramolecular Systems

Dynamic supramolecular systems are assemblies that can change their structure and properties in response to external stimuli. researchgate.net This responsiveness is due to the reversible nature of non-covalent bonds.

Stimuli-Responsive Self-Assembly (e.g., Anion-Dependent Morphological Transitions)

Research specifically detailing stimuli-responsive self-assembly or anion-dependent transitions for this compound is not present in the searched literature. However, the principles of such systems are well-established for other molecules. nih.govnih.gov For a molecule with an amide linkage, the addition of certain anions could disrupt or alter the intermolecular hydrogen bonding patterns that drive self-assembly, potentially leading to a transition from one morphology (like fibers) to another (like spheres) or causing a complete disassembly. nih.gov

Responsive Soft Materials Based on this compound

While the formation of responsive soft materials like gels from this compound has not been specifically documented, its amphiphilic structure (a hydrophilic salicylamide head and a long hydrophobic dodecyl tail) makes it a candidate for a low-molecular-weight gelator. The self-assembly of such molecules in a solvent can lead to the formation of a three-dimensional network that immobilizes the solvent, creating a gel. acs.org The responsiveness of such a material would depend on the sensitivity of the non-covalent interactions (primarily hydrogen bonding and van der Waals forces) to external triggers like pH, temperature, or the presence of specific ions.

Characterization Techniques for Supramolecular Assemblies

The study of supramolecular assemblies relies on a variety of analytical techniques to elucidate the structure and behavior of the system at a molecular and macroscopic level. While specific assemblies of this compound are not reported, their characterization would employ the following standard methods:

Spectroscopy:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for monitoring changes in the chemical environment of protons upon assembly or host-guest binding. Shifts in the signals for the amide (N-H) and hydroxyl (O-H) protons are particularly indicative of their involvement in hydrogen bonding. acs.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to probe the hydrogen-bonding interactions within an assembly. Changes in the stretching frequencies of N-H and C=O groups can confirm their participation in the self-assembly process. acs.org

UV-Visible and Fluorescence Spectroscopy: These methods can be used to study π-π stacking interactions between aromatic rings and to determine binding constants through titration experiments.

Microscopy:

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques are vital for visualizing the morphology of the self-assembled structures, such as fibers, ribbons, or vesicles, on the nanoscale. acs.org

Atomic Force Microscopy (AFM): AFM provides high-resolution topographical images of the assembled structures and can also be used to probe their mechanical properties.

Other Techniques:

X-ray Diffraction (XRD): Powder XRD can reveal information about the molecular packing and lamellar structure within a self-assembled material, such as a gel. acs.org

Rheology: Rheological studies are essential for characterizing the mechanical properties of soft materials like gels, providing information on their stiffness, viscosity, and response to stress.

Coordination Chemistry of N Dodecyl 2 Hydroxybenzamide

Ligand Design and Coordination Modes

The unique architecture of N-dodecyl-2-hydroxybenzamide, featuring a polar chelating head and a nonpolar aliphatic tail, makes it an interesting ligand in coordination chemistry. This design allows for the formation of metal complexes with tailored solubilities and potential for self-assembly.

The salicylamide (B354443) moiety, characterized by a hydroxyl group ortho to an amide group on a benzene (B151609) ring, is an effective bidentate chelating agent for a variety of metal ions. researchgate.netnih.gov Chelation typically occurs through the deprotonated phenolic oxygen and the carbonyl oxygen of the amide group, forming a stable six-membered ring with the metal center. This mode of coordination is common for salicylaldehyde (B1680747) and its derivatives as well. nih.govmdpi.com The delocalization of electrons within this newly formed ring enhances the stability of the resulting complex.

The coordination can be influenced by the pH of the medium. In basic conditions, the phenolic proton is readily lost, facilitating coordination. The nitrogen atom of the amide can also potentially participate in coordination, although coordination via the carbonyl oxygen is generally more common.

The presence of the long N-dodecyl chain (C12H25) significantly influences the properties of the metal complexes. While not directly involved in the coordination to the metal ion, this lipophilic tail imparts several key characteristics:

Solubility: The dodecyl chain dramatically increases the solubility of the metal complexes in nonpolar organic solvents, which is advantageous for synthesis and characterization in such media. researchgate.net Conversely, it decreases solubility in polar solvents like water.

Solid-State Packing: In the solid state, the long alkyl chains can influence the crystal packing of the metal complexes through van der Waals interactions. rsc.orgrsc.org This can lead to the formation of layered structures or other organized supramolecular assemblies. rsc.org

Electronic Effects: While primarily steric in nature, the alkyl group can have a minor electron-donating inductive effect, which could subtly influence the electron density on the coordinating atoms and, consequently, the stability of the metal-ligand bonds.

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is often guided by the solubility characteristics imparted by the N-dodecyl chain, with alcohols or other organic solvents being common choices. researchgate.netbioline.org.br

Complexes of this compound with various transition metals can be synthesized through straightforward methods. Generally, a solution of the ligand is treated with a solution of the metal salt, often with gentle heating to facilitate the reaction. researchgate.netbioline.org.br

Cu(II), Co(II), Ni(II), and Zn(II) Complexes: The synthesis of these complexes is well-documented for related salicylamide and Schiff base ligands. researchgate.netresearchgate.netnih.gov Typically, the reaction is carried out in a 1:2 molar ratio of metal to ligand, reflecting the common formation of bis(ligand) complexes. The synthesis can be performed in solvents like methanol (B129727) or ethanol. researchgate.net

Pd(II) Complexes: Palladium(II) complexes of salicylaldehyde derivatives have been synthesized from palladium(II) acetate (B1210297) or palladium(II) chloride. nih.govnih.govresearchgate.net The ligand is typically deprotonated in situ or by the addition of a weak base.

Cd(II) and Hg(II) Complexes: The synthesis of cadmium(II) and mercury(II) complexes can be achieved by reacting the corresponding metal chlorides or acetates with the ligand in a suitable solvent. asianpubs.orginorgchemres.orgrsc.orgnih.gov For instance, mercury(II) complexes with related Schiff base ligands have been prepared by treating an ethanolic solution of the ligand with an equimolar amount of HgCl2. asianpubs.org

A generalized synthetic route is depicted below:

M(X)₂ + 2 C₁₂H₂₅NHC(O)C₆H₄OH → [M(C₁₂H₂₅NHC(O)C₆H₄O)₂] + 2 HX

Where M = Cu(II), Co(II), Ni(II), Zn(II), Cd(II), Hg(II), Pd(II) and X is an anion like chloride, acetate, or nitrate.

The stoichiometry of metal complexes with this compound is typically determined using spectrophotometric methods such as the method of continuous variation (Job's plot) or the molar ratio method. researchgate.net For divalent metal ions, a 1:2 metal-to-ligand stoichiometry is commonly observed, where two bidentate salicylamide ligands coordinate to one metal center. mdpi.com

The stability of these complexes is influenced by several factors:

The nature of the metal ion: The stability of the complexes generally follows the Irving-Williams series for high-spin octahedral complexes: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

The chelate effect: As a bidentate ligand, this compound forms a stable chelate ring with the metal ion, which significantly enhances the thermodynamic stability of the complex compared to coordination with analogous monodentate ligands.

The N-dodecyl chain: The long alkyl chain can have a subtle electronic influence on the donor atoms, but its primary impact on stability is likely related to steric factors and the solvation of the complex.

Table 1: Expected Stoichiometry and Common Geometries of Metal Complexes with this compound

| Metal Ion | Expected Stoichiometry (Metal:Ligand) | Common Coordination Geometry |

| Cu(II) | 1:2 | Square Planar or Distorted Octahedral |

| Co(II) | 1:2 | Octahedral or Tetrahedral |

| Ni(II) | 1:2 | Octahedral or Square Planar |

| Zn(II) | 1:2 | Tetrahedral or Octahedral |

| Cd(II) | 1:2 | Tetrahedral or Octahedral |

| Hg(II) | 1:2 | Tetrahedral or Linear |

| Pd(II) | 1:2 | Square Planar |

This table is based on the common coordination preferences of the listed metal ions with similar bidentate ligands.

Structural Analysis of Coordination Compounds

The structural elucidation of this compound metal complexes relies on a combination of spectroscopic techniques and, when possible, single-crystal X-ray diffraction.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. Key spectral changes upon complexation include:

A shift or disappearance of the broad O-H stretching vibration of the phenolic group (around 3200-3400 cm⁻¹), indicating deprotonation and coordination of the phenolic oxygen. mdpi.com

A shift in the C=O stretching frequency of the amide group (amide I band, typically around 1640-1680 cm⁻¹), which points to the coordination of the carbonyl oxygen. spcmc.ac.in

The appearance of new bands at lower frequencies corresponding to the M-O and M-N stretching vibrations. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II), Cd(II), and Pd(II), ¹H and ¹³C NMR spectroscopy can provide valuable structural information in solution. researchgate.netlibretexts.orgrsc.orgresearchgate.net

The disappearance of the phenolic -OH proton signal in ¹H NMR spectra upon complexation is a clear indicator of coordination.

Shifts in the resonances of the aromatic protons and the protons of the N-dodecyl chain adjacent to the amide group can also provide insights into the coordination environment.

Table 2: Key Spectroscopic Data for a Hypothetical [M(this compound)₂] Complex

| Spectroscopic Technique | Key Feature | Interpretation |

| IR Spectroscopy | Disappearance of broad ν(O-H) band | Deprotonation and coordination of phenolic oxygen |

| Shift of ν(C=O) band | Coordination of amide carbonyl oxygen | |